molecular formula C14H22ClNO2 B1394766 4-(4-Propoxyphenoxy)piperidine hydrochloride CAS No. 1219961-35-9

4-(4-Propoxyphenoxy)piperidine hydrochloride

Cat. No. B1394766
CAS RN: 1219961-35-9
M. Wt: 271.78 g/mol
InChI Key: DIRJJFCUPSSWNN-UHFFFAOYSA-N
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Description

4-(4-Propoxyphenoxy)piperidine hydrochloride, also known as 4-PPH, is an organic compound that has been used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 325.87 g/mol and a melting point of 166-168 °C. 4-PPH is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including appetite, sleep, mood, and memory. 4-PPH is a versatile compound that can be used in a variety of scientific research applications, such as biochemical and physiological studies, drug development, and drug delivery.

Scientific Research Applications

Activation of Energy Expenditure in Rats

Massicot, Ricquier, Godfroid, and Apfelbaum (1985) explored a compound chemically unrelated to amphetamine, specifically the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170). This substance, when administered to rats, increased energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake. It is suggested that this compound could disrupt oxidative phosphorylation, partially explaining its effect on metabolic rates (Massicot et al., 1985).

Chemical Properties and Reactions

Alkyl-oxygen Heterolysis in Piperidine Derivatives

Casy, Beckett, and Armstrong (1961) conducted a study on acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides. They observed that treatment with hydrogen chloride in an alkanol led to the formation of corresponding 4-alkoxy ethers and elimination products. This research offers insights into the reactions of carbonium ions generated from these esters, providing essential information on the chemical behavior of related piperidine derivatives (Casy et al., 1961).

Structural Analysis and Synthesis

Crystal and Molecular Structure Study

Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, providing valuable information on its crystal and molecular structure. They used single crystal X-ray diffraction, calculations, and FTIR spectrum analysis to understand the compound's properties better. This study is critical for understanding the physical and chemical characteristics of similar piperidine hydrochloride compounds (Szafran et al., 2007).

Synthesis of Piperidine Derivatives

Research by Rui (2010) on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrated a process involving amidation, Friedel-crafts acylation, and hydration. This work is significant for understanding the synthetic pathways and potential applications of piperidine hydrochloride derivatives in scientific research (Rui, 2010).

properties

IUPAC Name

4-(4-propoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-11-16-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14;/h3-6,14-15H,2,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRJJFCUPSSWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propoxyphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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